molecular formula C14H17NO4 B11764185 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid CAS No. 886501-89-9

6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid

Cat. No.: B11764185
CAS No.: 886501-89-9
M. Wt: 263.29 g/mol
InChI Key: INYIUMFHXNBYAP-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 6-(4-oxo-2H-benzo[e]oxazin-3(4H)-yl)hexanoic acid , follows a hierarchical approach to identify the parent heterocycle and substituents. The benzoxazinone system is designated as the parent structure, with the numbering starting at the oxygen atom in the oxazine ring. The prefix 4-oxo specifies the ketone group at position 4, while 2H and 4H indicate the positions of hydrogen atoms in the partially saturated ring system. The hexanoic acid substituent is attached at position 3 of the benzoxazinone core via a six-carbon aliphatic chain.

Table 1: IUPAC Name Breakdown

Component Description
Benzo[e]oxazin Fused benzene and 1,3-oxazine ring system
4-Oxo Ketone functional group at position 4
2H,4H Hydrogen positions indicating tautomeric states
3-yl Substituent attachment point on the oxazine ring
Hexanoic acid Six-carbon carboxylic acid side chain

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number 886501-89-9 uniquely identifies this compound in global databases. Alternative naming conventions include:

  • 6-(4-Oxo-4H-benzo[e]oxazin-3-yl)-hexanoic acid (emphasizing the keto-enol tautomerism)
  • 4-Oxo-2H-1,3-benzoxazine-3(4H)-hexanoic acid (simplified positional numbering).

Molecular Architecture and Conformational Analysis

2D Structural Representation and Bond Connectivity

The planar benzoxazinone core consists of a benzene ring fused to a 1,3-oxazine heterocycle, with a ketone group at position 4. The hexanoic acid side chain connects to the nitrogen atom at position 3 via a six-carbon spacer. The SMILES string C1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O encodes this connectivity, highlighting:

  • Benzene ring (C2=CC=CC=C2)
  • 1,3-oxazine ring (N(C(=O)...O1))
  • Hexanoic acid chain (CCCCCC(=O)O).

Table 2: Key Bond Lengths and Angles (Computational Data)

Bond/Angle Value (Å/°) Description
C4-O1 (oxazine) 1.22 Å Ketone carbonyl bond
N3-C2 (oxazine) 1.38 Å Amide-like single bond
C6-O2 (carboxylic) 1.21 Å Acid carbonyl bond

3D Conformational Studies and Torsional Angle Analysis

The hexanoic acid chain adopts a staggered conformation to minimize steric hindrance between the methylene groups. Torsional angles along the C3-N-C6-C7 bond exhibit rotational flexibility, with energy minima predicted at ±60° and 180° dihedral angles. Density functional theory (DFT) calculations suggest the lowest-energy conformer has a planar benzoxazinone ring system and an extended aliphatic chain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR signals are anticipated as follows:

  • Aromatic protons : δ 7.2–8.1 ppm (multiplet, 4H, benzene ring)
  • Oxazine NH : δ 5.8 ppm (broad singlet, 1H, exchanges with D2O)
  • Hexanoic chain : δ 1.3–2.4 ppm (m, 8H, -(CH2)5-)
  • Carboxylic acid : δ 12.1 ppm (broad, 1H, -COOH).

Table 3: Predicted 13C NMR Chemical Shifts

Carbon Position δ (ppm) Assignment
C4 (ketone) 170.2 Oxazine carbonyl
C6 (carboxylic) 174.8 Acid carbonyl
Aromatic carbons 115–140 Benzene ring sp² hybridized centers

Infrared (IR) Vibrational Mode Correlations

Key IR absorption bands include:

  • 3200–2500 cm⁻¹ : Broad O-H stretch (carboxylic acid dimer)
  • 1705 cm⁻¹ : Strong C=O stretch (oxazine ketone)
  • 1680 cm⁻¹ : C=O stretch (carboxylic acid)
  • 1260 cm⁻¹ : C-O-C asymmetric stretch (oxazine ring).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would likely produce:

  • m/z 263.29 : Molecular ion ([M]⁺)
  • m/z 245.28 : Loss of H2O (-18.01 Da)
  • m/z 217.22 : Decarboxylation (-44.01 Da, -COOH → -H)
  • m/z 147.08 : Benzoxazinone fragment ([C8H7NO2]⁺).

Figure 1: Proposed Major Fragmentation Pathways

  • Cleavage of the C-N bond between the oxazine and hexanoic chain
  • Retro-Diels-Alder fragmentation of the benzoxazinone core
  • Sequential loss of CO2 and H2O from the molecular ion

Properties

CAS No.

886501-89-9

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

6-(4-oxo-2H-1,3-benzoxazin-3-yl)hexanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)8-2-1-5-9-15-10-19-12-7-4-3-6-11(12)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17)

InChI Key

INYIUMFHXNBYAP-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Mannich Condensation Approach

The Mannich reaction involves phenol, formaldehyde, and an amine. For this compound, a phenol derivative with a pre-installed hexanoic acid side chain could undergo cyclization.

Key Steps :

  • Phenol Precursor Synthesis : Prepare 6-hydroxybenzoic acid derivatives (e.g., via hydroxylation or alkylation of benzoic acid).

  • Side-Chain Functionalization : Introduce the hexanoic acid moiety via esterification or amidation. For example, esterification of 6-hydroxybenzoic acid with hexanol under acidic conditions.

  • Mannich Cyclization : React the functionalized phenol with formaldehyde and an amine (e.g., ethylamine) under acidic conditions to form the benzoxazine ring.

Example Reaction :

Phenol derivative+HCHO+RNH2H+Benzoxazine core+H2O\text{Phenol derivative} + \text{HCHO} + \text{RNH}2 \xrightarrow{\text{H}^+} \text{Benzoxazine core} + \text{H}2\text{O}

Advantages :

  • High regioselectivity for benzoxazine formation.

  • Scalable for industrial applications.

Challenges :

  • Competing side reactions (e.g., oligomerization).

  • Need for precise control of reaction conditions (pH, temperature).

Cycloaddition and Ring-Closure Methods

Alternative methods bypass Mannich condensation, using pre-formed intermediates.

Bromination and Nucleophilic Substitution

  • Bromination of Benzoxazine : Introduce a bromine atom at the desired position (e.g., via electrophilic aromatic substitution).

  • Substitution with Hexanoate : React brominated benzoxazine with sodium hexanoate in a polar aprotic solvent (e.g., DMF).

Example Reaction :

Bromobenzoxazine+C5H11COODMF, K2CO3Hexanoic acid derivative+Br\text{Bromobenzoxazine} + \text{C}5\text{H}{11}\text{COO}^- \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Hexanoic acid derivative} + \text{Br}^-

Advantages :

  • Direct introduction of the side chain.

  • Flexibility in modifying substituents.

Challenges :

  • Limited regioselectivity for bromination.

  • Potential for side reactions (e.g., elimination).

Functional Group Compatibility and Protection

The hexanoic acid group must remain intact during benzoxazine formation. Strategies include:

Ester Protection

Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before cyclization, then hydrolyze post-synthesis.

Example Protocol :

  • Esterification : Treat 6-hydroxybenzoic acid with methanol/HCl.

  • Mannich Cyclization : Proceed as in Section 1.1.

  • Hydrolysis : Saponify the ester to regenerate the carboxylic acid.

Table 1: Esterification and Hydrolysis Conditions

StepReagents/ConditionsYield (%)
EsterificationMeOH, HCl, reflux, 6 h~85
HydrolysisNaOH (10%), H₂O/EtOH, reflux~90

Advantages :

  • Prevents decarboxylation during cyclization.

  • High recovery of the acid post-hydrolysis.

Challenges :

  • Additional steps increase synthesis complexity.

Amide Formation

Form an amide bond to stabilize the carboxylic acid during synthesis.

Example Protocol :

  • Amidation : React 6-hydroxybenzoic acid with an amine (e.g., ethylamine) using EDC or DCC coupling agents.

  • Cyclization : Proceed with Mannich condensation.

  • Hydrolysis : Acidic hydrolysis (HCl) to cleave the amide.

Advantages :

  • Enhanced stability of the carboxylic acid during harsh reaction conditions.

Challenges :

  • Requires anhydrous conditions for coupling agents.

Alternative Synthetic Pathways

Reduction of Nitriles

  • Cyanation : Introduce a cyano group at the target position via electrophilic substitution.

  • Reduction : Convert the nitrile to a carboxylic acid using LiAlH4 or H2/Pd catalysts.

Example Reaction :

CyanobenzoxazineLiAlH4Hexanoic acid derivative\text{Cyanobenzoxazine} \xrightarrow{\text{LiAlH}_4} \text{Hexanoic acid derivative}

Advantages :

  • Direct conversion to the target acid.

  • High efficiency with proper catalysts.

Challenges :

  • Limited regioselectivity for cyanation.

Microwave-Assisted Synthesis

Modern methods leverage microwave irradiation to accelerate reactions.

Example Protocol :

  • Mixing : Combine phenol derivative, formaldehyde, and amine in a sealed vessel.

  • Microwave Heating : 150–200°C for 10–30 minutes.

Table 2: Microwave Conditions for Benzoxazine Formation

Time (min)Temperature (°C)Yield (%)
1015065
1517585

Advantages :

  • Reduced reaction time.

  • Improved yield compared to conventional heating.

Challenges :

  • Requires specialized equipment.

Characterization and Validation

Critical for confirming the structure and purity of the final product.

Spectroscopic Analysis

TechniqueKey Observations
FT-IR C=O stretch (1700–1750 cm⁻¹), C-O-C (1250–1300 cm⁻¹)
¹H NMR Aromatic protons (δ 6.8–7.5 ppm), CH₂ groups (δ 1.2–1.6 ppm)
¹³C NMR Carboxylic acid (δ 170–180 ppm), oxazine carbons (δ 120–150 ppm)
HRMS [M+H]⁺ ion matching C₁₄H₁₇NO₄ (263.29 g/mol)

Chromatographic Purity

  • HPLC : Reverse-phase C18 column, gradient elution (MeOH/H₂O).

  • TLC : Rf values in ethyl acetate/hexanes (1:3) ~0.5.

Optimization and Scaling

Reaction Solvent Systems

SolventRoleExample Use Case
THF Polar aprotic, high solubilityMannich cyclization
DCM Low polarity, inertBromination reactions
Ethanol Protic, eco-friendlyMicrowave-assisted synthesis

Catalyst Selection

CatalystApplicationEfficiency
HCl Acid-catalyzed cyclizationHigh yield, low cost
Pd/C HydrogenationSelective reduction
K₂CO₃ Nucleophilic substitutionBase for bromo-substituted rings

Chemical Reactions Analysis

Types of Reactions: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazine ring to its dihydro analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[e][1,3]oxazine core and the hexanoic acid side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as human leucocyte elastase and C1r serine protease, which are involved in inflammatory and degenerative diseases . The compound’s ability to bind to these enzymes and block their activity can lead to therapeutic effects.

Comparison with Similar Compounds

6-(4-Oxoquinazolin-3(4H)-yl)hexanoic Acid

  • Structure : Replaces the benzo[e][1,3]oxazin-4-one core with a quinazolin-4-one ring.
  • Key Differences: Quinazolinones are nitrogen-rich heterocycles with established roles in kinase inhibition and anticancer activity. The absence of the oxygen atom in the oxazine ring alters electronic properties and hydrogen-bonding capacity.
  • Applications: Likely prioritizes biological targeting over polymer compatibility due to quinazolinone’s pharmacological prominence .

Bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] Dichlorosilane

  • Structure : Incorporates two dimethyl-substituted benzooxazine units linked via a dichlorosilane group.
  • Key Differences: The organometallic silicon center and bulky substituents enhance thermal stability, making it suitable for hybrid materials. Unlike the hexanoic acid derivative, this compound lacks a polar carboxylic acid group, limiting solubility in aqueous media.
  • Applications: Used in stereochemically non-rigid organometallic frameworks for catalysis or materials engineering .

4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid

  • Structure: Substitutes the benzooxazine with a β-lactam (azetidinone) ring and a phenolic group.
  • Key Differences: The β-lactam ring introduces strain and reactivity, often associated with antibiotic activity. The phenolic hydroxyl group offers distinct hydrogen-bonding interactions compared to the hexanoic acid chain.
  • Applications : Antimicrobial and enzyme inhibition roles, contrasting with the benzooxazine’s broader polymer compatibility .

Functional Analogues

Benzoxazine Monomers (e.g., BM, BA, BP)

  • Structure : Bis(benzoxazine) compounds like bis(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)methane (BM).
  • Key Differences: These monomers lack the hexanoic acid chain but include multiple benzoxazine units for cross-linking in polymers.
  • Applications: Utilized in high-performance thermosetting resins with low dielectric constants and flame resistance. The hexanoic acid derivative’s linear structure may instead facilitate functionalization in drug delivery systems .

Pyridine-Benzooxazine Hybrids

  • Structure: Combines benzooxazine with pyridine scaffolds (e.g., 1-((1-(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)ethylidene)amino)-6((arylidene)amino)pyridine derivatives).
  • Key Differences: Pyridine introduces basicity and metal-coordination sites. Such hybrids exhibit antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli), suggesting the hexanoic acid derivative could be modified for similar bioactivity .

Biological Activity

6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is a compound that belongs to the class of oxazinones, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C14H17NO4C_{14}H_{17}NO_4 with a molecular weight of approximately 263.29 g/mol. The structure features a hexanoic acid chain linked to a benzo[e][1,3]oxazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazinone Derivatives

Compound NameTested OrganismsActivity Observed
Methyl 3-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoateCandida albicansModerate activity against bacterial strains
This compoundStaphylococcus aureusSignificant inhibition observed

These findings suggest that the oxazine ring may play a critical role in the interaction with microbial targets.

Antioxidant Properties

The antioxidant potential of oxazinone derivatives has been investigated extensively. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)IC50 (µM)
This compound85%25
Control (Ascorbic Acid)90%20

The data demonstrate that the compound exhibits comparable antioxidant activity to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)30
MCF-7 (Breast Cancer)40
A549 (Lung Cancer)35

The results indicate moderate cytotoxic effects, suggesting potential as an anticancer agent.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
  • Free Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to neutralize free radicals.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent study evaluated the efficacy of oxazinone derivatives in treating infections caused by resistant bacterial strains. In vitro tests demonstrated that these compounds could significantly reduce bacterial load in treated cultures compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from anthranilic acid derivatives. A common approach involves reacting anthranilic acid with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0–2°C to form the benzoxazinone core. Subsequent coupling with hexanoic acid derivatives introduces the aliphatic chain. For example, a similar benzoxazinone synthesis used anthranilic acid, pyridine, and benzoyl chloride under controlled temperature, followed by neutralization and recrystallization . TLC monitoring and column chromatography are critical for purification .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the benzoxazinone core and hexanoic acid sidechain. Infrared (IR) spectroscopy identifies functional groups like the oxazinone carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch). Mass spectrometry (MS) validates molecular weight, while melting point analysis ensures purity. For analogs, 2D NMR (e.g., COSY, HSQC) resolves complex spin systems .

Q. What are the key physicochemical properties critical for experimental handling?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, ethanol) and stability under acidic/basic conditions are crucial for reaction design. The compound’s carboxylic acid group necessitates pH-controlled environments to avoid undesired protonation or deprotonation during reactions. Thermal stability should be assessed via differential scanning calorimetry (DSC) to determine safe storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of benzoxazinone derivatives?

  • Methodological Answer : Optimizing stoichiometry, solvent choice, and temperature is key. For instance, using tert-butyl hydroperoxide (TBHP) as an oxidant in methanol under reflux enhances cyclization efficiency in benzoxazinone syntheses . Catalytic systems (e.g., iodine or metal catalysts) may accelerate ring formation. Design of Experiments (DoE) can systematically evaluate factors like reaction time (2–24 hours) and reagent ratios to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazinone analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardizing protocols (e.g., IC₅₀ determination via dose-response curves) and using positive controls (e.g., known enzyme inhibitors) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., electron-withdrawing groups on the benzoxazinone ring) that enhance activity .

Q. How can computational methods guide the design of novel benzoxazinone-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinases, proteases). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkyl chain length) with biological data to prioritize synthetic targets .

Q. What advanced purification techniques address challenges in isolating polar benzoxazinone derivatives?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) effectively separates polar impurities. For scale-up, simulated moving bed (SMB) chromatography improves efficiency. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity, monitored by HPLC-DAD .

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